2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
“2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 1508051-73-7 . It has a molecular weight of 256.23 .
Synthesis Analysis
The synthesis of compounds similar to “2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” has been reported in the literature . For instance, 2-aminothiazoles are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . Additionally, a group of researchers synthesized four N-acylated 2-amino-5-benzyl-1,3-thiazoles by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in the dioxane medium .Molecular Structure Analysis
The molecular structure of “2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” can be represented by the InChI code: 1S/C10H6F2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” are not available, similar compounds have been used in various reactions. For example, 3,4-Difluorophenylboronic Acid is used as a building block in the synthesis of several organic compounds via Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Synthesis and Biological Activities
A study by Fengyun et al. (2015) synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, exhibiting significant fungicidal and antivirus activities. This demonstrates the compound's potential in controlling fungi and viruses.
Heterocyclic γ-Amino Acids
Mathieu et al. (2015) developed a short and versatile chemical route to orthogonally protected ATCs (4-Amino(methyl)-1,3-thiazole-5-carboxylic acids), valuable in mimicking secondary structures of proteins such as helices and β-sheets.
Co-Crystal Study
Lynch (2001) investigated the co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, highlighting the compound's utility in crystallography and molecular structure analysis.
Antimicrobial Activity
Stanchev et al. (1999) synthesized 2‐(Pyrrolidinyl)thiazole‐4‐carboxylic acid and other derivatives, demonstrating moderate antibacterial activity against various bacteria, fungi, and yeast.
Ultrasonic and Thermal Synthesis
Baker & Williams (2003) reported the high-yield synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement, indicating advances in synthesis methodologies.
Thiazole and Oxazole Amino Acids in Peptides
Mathieu et al. (2013) synthesized 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids as new γ-amino acid building blocks, important in peptide research and structural analysis.
Corrosion Inhibition Study
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including 2-amino-1,3-thiazole, for corrosion inhibition of iron, highlighting its potential in materials science.
Safety And Hazards
properties
IUPAC Name |
2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRXYXVUWRYNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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